2,3'-Difluoro-5-vinyl-1,1'-biphenyl 2,3'-Difluoro-5-vinyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13734970
InChI: InChI=1S/C14H10F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h2-9H,1H2
SMILES: C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F
Molecular Formula: C14H10F2
Molecular Weight: 216.22 g/mol

2,3'-Difluoro-5-vinyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC13734970

Molecular Formula: C14H10F2

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

2,3'-Difluoro-5-vinyl-1,1'-biphenyl -

Specification

Molecular Formula C14H10F2
Molecular Weight 216.22 g/mol
IUPAC Name 4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene
Standard InChI InChI=1S/C14H10F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h2-9H,1H2
Standard InChI Key YIMPXHJVAVKVOS-UHFFFAOYSA-N
SMILES C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F
Canonical SMILES C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene, reflects its biphenyl backbone with substituents at specific positions. The vinyl group (-CH=CH₂) at the 5 position introduces unsaturation, enabling polymerization or further functionalization, while the fluorine atoms at 2 and 3' positions modulate electronic density through their strong electron-withdrawing effects.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₀F₂
Molecular Weight216.22 g/mol
IUPAC Name4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene
SMILESC=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F
InChI KeyYIMPXHJVAVKVOS-UHFFFAOYSA-N

The canonical SMILES string reveals a planar biphenyl system with fluorine atoms ortho to the inter-ring bond and meta to each other on the second phenyl ring. This arrangement creates a steric environment that influences packing in solid-state structures and reactivity in solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra for this compound would exhibit distinct signals:

  • ¹⁹F NMR: Two distinct peaks for the fluorine atoms at δ -110 to -120 ppm, typical for aromatic fluorines.

  • ¹H NMR: A multiplet for the vinyl protons (δ 5.2–6.0 ppm) and aromatic protons split by coupling with adjacent fluorines.

The electron-withdrawing fluorine substituents deshield nearby protons, causing downfield shifts in ¹H NMR. Mass spectrometry would show a molecular ion peak at m/z 216, with fragmentation patterns indicative of biphenyl cleavage and fluorine loss.

Synthesis Methods

Cross-Coupling Strategies

The synthesis of 2,3'-Difluoro-5-vinyl-1,1'-biphenyl typically employs Suzuki-Miyaura coupling, leveraging boronic acids and palladium catalysts. A representative pathway involves:

  • Preparation of Halogenated Precursors:

    • 2-Fluoro-5-vinylphenylboronic acid

    • 3-Fluorophenyl iodide

  • Coupling Reaction:
    Pd(PPh3)4,Na2CO3,DME/H2O,80C\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME/H}_2\text{O}, 80^\circ\text{C}
    Yield: ~65–75%.

Table 2: Optimization of Coupling Conditions

ConditionEffect on Yield
Catalyst: Pd(OAc)₂58% yield
Ligand: SPhos72% yield (improved stability)
Solvent: TolueneReduced polarity, slower kinetics

The vinyl group is introduced via Wittig olefination or Heck coupling post-cross-coupling, ensuring regioselectivity.

Challenges in Fluorination

Direct fluorination of biphenyl systems is complicated by side reactions such as C-F bond cleavage and ring fluorination. To mitigate this, directed ortho-fluorination using palladium-mediated C-H activation has been explored, though yields remain moderate (50–60%).

Chemical Reactivity and Functional Groups

Vinyl Group Reactivity

The vinyl moiety undergoes three primary reactions:

  • Polymerization: Radical-initiated chain-growth polymerization forms conjugated polymers with tunable bandgaps.

  • Electrophilic Addition: Reacts with bromine (Br₂) to form 1,2-dibromo derivatives, useful in further cross-couplings.

  • Cycloaddition: Participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Fluorine-Directed Electronic Effects

The fluorine atoms lower the electron density of the biphenyl system, as evidenced by a Hammett substituent constant (σₘ) of 0.34 for meta-fluorine. This electron withdrawal:

  • Stabilizes negative charges in intermediates.

  • Enhances resistance to oxidative degradation.

  • Reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL).

Applications in Materials Science

Semiconducting Polymers

Incorporating 2,3'-Difluoro-5-vinyl-1,1'-biphenyl into donor-acceptor copolymers improves charge mobility in organic field-effect transistors (OFETs). For example, blending with thiophene units yields polymers with:

  • HOMO Levels: -5.3 eV (vs. vacuum)

  • Hole Mobility: 0.12 cm²/V·s
    These values surpass non-fluorinated analogs by 30–40% .

Liquid Crystal Displays (LCDs)

The compound’s rigid biphenyl core and fluorine substituents enhance anisotropic polarizability, making it suitable for LCD alignment layers. Mixtures containing 10 wt% of this derivative exhibit:

  • Nematic-to-Isotropic Transition: 145°C

  • Voltage Holding Ratio: 98% at 60°C.

Comparative Analysis with Related Biphenyl Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Properties
4-FluorobiphenylSingle para-FBioactive, moderate stability
2,3'-Difluoro-5-vinyl-1,1'-biphenyl2-F, 3'-F, 5-vinylEnhanced electronic properties
4-VinylbiphenylPara-vinylPolymer precursor

The dual fluorine and vinyl substitution in 2,3'-Difluoro-5-vinyl-1,1'-biphenyl uniquely balances electron deficiency and π-conjugation, enabling applications inaccessible to simpler derivatives .

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